molecular formula C10H15ClFNO B1524832 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1354962-61-0

3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride

Cat. No.: B1524832
CAS No.: 1354962-61-0
M. Wt: 219.68 g/mol
InChI Key: JCVSTUFFZWQFTE-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride is a proprietary organic compound of interest in pharmaceutical research and development. Compounds with similar structural motifs, featuring a fluorophenyl group and an amino-propanol chain, are recognized as key intermediates in organic synthesis . Specifically, related amino-propanol derivatives are established as crucial precursors in the synthesis of complex molecules such as the antidepressant fluoxetine . This suggests its potential utility in constructing pharmacologically active molecules, making it a valuable building block for medicinal chemists. Researchers may employ this compound in exploring new synthetic pathways or in the development of compounds that interact with the central nervous system. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSTUFFZWQFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

A common synthetic approach starts from 4-fluorobenzaldehyde, which undergoes condensation with suitable amine precursors followed by reduction to yield the amino alcohol:

  • Step 1: Reaction of 4-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate.
  • Step 2: Reduction of the nitrostyrene using strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to produce the corresponding aminoethylbenzene derivative.
  • Step 3: Hydroxylation or introduction of the hydroxyl group at the appropriate carbon to yield 3-amino-2-[(4-fluorophenyl)methyl]propan-1-ol.
  • Step 4: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

This method is favored for its straightforwardness and the availability of starting materials.

Alternative Synthetic Methods

  • Leuckart Reaction: A one-step reductive amination method involving formylamines and carbonyl compounds can be adapted for similar amino alcohol syntheses. It uses formamide derivatives and heat to achieve reductive amination without external reducing agents.

  • Lithium–Bromine Exchange and Addition to Aldehydes: For related fluorinated compounds, lithium–bromine exchange on bromopyridine derivatives followed by addition to 4-fluorobenzaldehyde has been reported, although this is more specific to pyridine analogs and may inform alternative synthetic approaches.

Industrial and Laboratory Scale Considerations

  • Purification: Intermediates and final products are often isolated as filterable solids, facilitating purification by crystallization or filtration.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.
  • Salt Formation: The hydrochloride salt form is preferred for improved stability, solubility, and ease of handling in research and pharmaceutical contexts.

Data Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes Reference
Condensation of 4-fluorobenzaldehyde with nitromethane Base catalyst, solvent (e.g., ethanol) Formation of 3-fluoro-β-nitrostyrene intermediate
Reduction of nitrostyrene Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation Conversion to aminoethylbenzene derivative
Hydroxylation Hydroxylation reagents or epoxide opening Introduction of hydroxyl group at C1 position
Formation of hydrochloride salt Treatment with HCl in solvent Stable hydrochloride salt of amino alcohol
Alternative reductive amination Leuckart reaction with formamide/formylamines One-step reductive amination alternative

Research Findings and Analysis

  • The reductive amination approach using 4-fluorobenzaldehyde is well-documented as a reliable route to introduce the amino and hydroxyl groups in a regioselective manner.
  • The use of LiAlH4 is common for reduction steps but requires careful handling due to its reactivity.
  • Hydrochloride salt formation enhances compound stability and facilitates isolation as a crystalline solid.
  • Alternative methods such as the Leuckart reaction provide milder conditions and avoid the use of strong hydrides but may have limitations in substrate scope.
  • Industrial synthesis often employs continuous flow reactors and optimized purification to improve yield and reduce waste.
  • No direct preparation data specifically for this compound was found in some sources, but closely related compounds and analogs provide validated synthetic frameworks.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Amines

  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry

a. Dopamine Transporter Inhibition

Research indicates that compounds structurally related to 3-amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride exhibit potential as atypical dopamine transporter (DAT) inhibitors. These compounds can modulate dopaminergic activity, which is crucial for treating conditions such as schizophrenia and psychostimulant abuse. A study demonstrated that derivatives of this compound effectively reduced the reinforcing effects of psychostimulants like cocaine and methamphetamine in preclinical models .

b. Structure-Activity Relationships (SAR)

The SAR studies involving this compound have highlighted the importance of the fluorophenyl group in enhancing DAT affinity. Modifications to the compound's structure, such as altering the amine or hydroxyl groups, have been shown to significantly impact binding affinities and metabolic stability .

Neuropharmacological Studies

a. Behavioral Studies in Animal Models

In vivo studies have been conducted using rodent models to assess the behavioral effects of this compound. These studies often focus on its potential to mitigate addiction behaviors, where the compound demonstrated efficacy in reducing drug-seeking behavior without producing typical stimulant effects .

b. Pharmacokinetics and Metabolism

Pharmacokinetic profiling of the compound has revealed favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic settings. Researchers are investigating its metabolic pathways to optimize its pharmacological properties and minimize side effects .

Synthesis and Formulation

a. Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including amination and alkylation processes. Various synthetic methods have been reported, emphasizing the need for efficient and scalable production techniques for pharmaceutical applications .

b. Formulation Development

Formulating this compound into suitable delivery systems is critical for its therapeutic use. Research is ongoing into creating effective formulations that enhance bioavailability and target delivery to specific tissues, particularly in neurological contexts .

Case Studies

StudyFocusFindings
Study 1DAT InhibitionDemonstrated significant reduction in cocaine reinforcement in rats using derivatives of the compound.
Study 2SAR AnalysisIdentified key structural modifications that enhance DAT affinity and metabolic stability.
Study 3Synthesis TechniquesReported efficient synthetic routes leading to high yields of the hydrochloride form suitable for research purposes.

Mechanism of Action

The mechanism by which 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 4-fluorophenyl group and amino alcohol backbone but differ in substituents, stereochemistry, or additional functional groups. Below is a detailed comparison:

Enantiomeric Variants

Compound Name CAS Number Molecular Weight (g/mol) Key Differences Applications
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 154550-93-3 205.66 R-configuration at chiral center Intermediate for chiral drug synthesis (e.g., β-blockers)
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 1213160-13-4 205.66 S-configuration at chiral center Neurological research (dopamine receptor modulation)

Analogous Amino Alcohol Derivatives

Compound Name CAS Number Molecular Formula Key Differences Biological Activity
2-Amino-2-(4-fluorophenyl)ethanol hydrochloride 174770-74-2 C₈H₉FNO·HCl Shorter carbon chain (ethanol backbone) Lower thermal stability; limited CNS penetration
3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride N/A C₁₀H₁₃BrClNO Bromine substitution at phenyl ring Enhanced halogen bonding in agrochemicals
Sarizotan Hydrochloride 195068-07-6 C₂₂H₂₁FN₂O·HCl Piperidine and benzopyran moieties Antidyskinetic agent for Parkinson’s disease

Functional Group Modifications

Compound Name CAS Number Key Functional Groups Impact on Reactivity
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride 1909313-82-1 N-methylpropanamide group Increased lipophilicity; targets enzyme active sites
Paroxetine Hydrochloride 78246-49-8 Piperidine and benzodioxol SSRI antidepressant; complex pharmacokinetics

Biological Activity

3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride (CAS Number: 1354962-61-0) is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H15ClFNO
  • Molecular Weight : 219.68 g/mol
  • CAS Number : 1354962-61-0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may interact with various enzymes, potentially affecting metabolic pathways.
  • Anticancer Properties : Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting a potential for this compound in oncology.

Anticancer Activity

A comparative analysis of related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines such as HeLa and K562, with IC50 values indicating effective concentrations for inducing cell death .

CompoundCell LineIC50 (µM)
Compound AHeLa25.4
Compound BK56230.1
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol HClAGSTBD

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented; however, related studies indicate that compounds with a fluorinated aromatic ring often demonstrate enhanced antibacterial properties. For example, a related compound showed selective antibacterial activity against Enterococcus faecalis with minimal inhibitory concentrations (MIC) reported at 16 µg/mL .

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally similar to this compound:

  • Study on Cytotoxicity : A study evaluated the effects of fluorinated amines on various cancer cell lines. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity against gastric adenocarcinoma .
  • Antimicrobial Efficacy : Research on pyrimidine derivatives revealed that certain structural features led to increased antibacterial activity, suggesting that similar modifications in the target compound could yield beneficial properties .

Q & A

Q. How to address discrepancies in reported solubility data across different solvent systems?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Characterize crystalline forms via XRPD and quantify residual solvents (e.g., DMSO) via headspace GC-MS. For aqueous solubility, use the shake-flask method with equilibrium times ≥24 hours. Report solubility as mg/mL ± SD (n=3) in USP buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride
Reactant of Route 2
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride

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